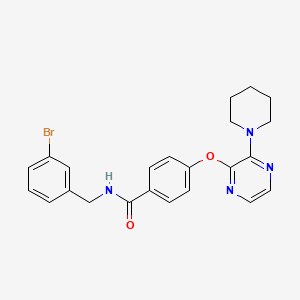
N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a useful research compound. Its molecular formula is C23H23BrN4O2 and its molecular weight is 467.367. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H23BrN4O2, with a molecular weight of approximately 467.367 g/mol. The compound features a bromobenzyl group , a piperidinyl-substituted pyrazine ring , and a benzamide moiety , which contribute to its lipophilicity and potential binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H23BrN4O2 |
| Molecular Weight | 467.367 g/mol |
| Purity | Typically 95% |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor , modulating various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes, which may be linked to its structural components.
- Binding Affinity : Structural modifications have been observed to significantly affect the binding affinities to target proteins, influencing the overall biological activity .
Biological Activity and Research Findings
Several studies have investigated the biological activity of this compound, revealing promising results:
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, derivatives containing piperidine groups have been noted for their ability to inhibit tumor growth in vitro .
- Antiviral Properties : The compound's structural analogs have been evaluated for antiviral activity against various viruses, including HIV. Some derivatives showed moderate protection against viral replication, suggesting potential applications in antiviral therapy .
- Inhibition of Protein Targets : Studies have demonstrated that the compound can inhibit specific protein targets involved in cancer progression and inflammation. For example, inhibitors targeting histone acetyltransferases (HATs) have shown promise in regulating gene expression related to cancer .
Case Study 1: Anticancer Activity
A study conducted on a series of piperidine-based compounds demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via both extrinsic and intrinsic pathways.
Case Study 2: Antiviral Screening
In another investigation, derivatives similar to this compound were screened for antiviral properties against HIV and other viruses. Results indicated that certain modifications enhanced antiviral efficacy, highlighting the importance of structural optimization in drug design.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O2/c24-19-6-4-5-17(15-19)16-27-22(29)18-7-9-20(10-8-18)30-23-21(25-11-12-26-23)28-13-2-1-3-14-28/h4-12,15H,1-3,13-14,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYOIQRRABJSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













